molecular formula C10H7BrClN B599100 3-Bromo-4-chloro-8-methylquinoline CAS No. 1204810-49-0

3-Bromo-4-chloro-8-methylquinoline

Cat. No.: B599100
CAS No.: 1204810-49-0
M. Wt: 256.527
InChI Key: AUMFABFWRVHBOO-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-8-methylquinoline is a chemical compound with the molecular formula C10H7BrClN . It has a molecular weight of 256.53 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7BrClN/c1-6-3-2-4-7-9(12)8(11)5-13-10(6)7/h2-5H,1H3 . The InChI key is AUMFABFWRVHBOO-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 256.53 . Other physical and chemical properties such as boiling point, melting point, and density are not provided in the search results.

Scientific Research Applications

Repurposing in Disease Management

Chloroquine and its derivatives, sharing structural similarities with 3-Bromo-4-chloro-8-methylquinoline, have been extensively studied for their antimalarial properties. Recent research has unveiled their potential for repurposing in managing infectious and non-infectious diseases. The antimalarial chloroquine (CQ) has inspired the development of novel compounds for various therapeutic applications beyond its traditional use, highlighting the significance of structural analogs in drug discovery and development (Njaria et al., 2015).

Metal Chelation and Biological Activities

The 8-hydroxyquinoline scaffold, related to the structural framework of this compound, exhibits significant metal chelation properties. These properties render it a potent candidate for developing broad-spectrum drug molecules targeting cancer, HIV, neurodegenerative disorders, and more. The continuous exploration and synthetic modification of this moiety aim to unveil novel, pharmacologically potent agents for various therapeutic targets (Gupta et al., 2021).

Electrochemical Applications

The compound's potential utility in electrochemical applications, particularly in surface finishing and energy storage technologies, has been explored. The use of haloaluminate room-temperature ionic liquids (RTILs) and their mixtures in electroplating and energy storage underlines the compound's relevance in advanced technological applications. This research avenue opens up possibilities for its use in electrochemical technologies, leveraging the unique properties of halogenated quinolines (Tsuda et al., 2017).

Antimicrobial and Anti-inflammatory Activities

Cinnoline derivatives, which share a core structural motif with this compound, have been found to exhibit a wide range of pharmacological actions, including antibacterial and anti-inflammatory activities. Specifically, compounds substituted with halogens such as chloro and bromo have shown potent antimicrobial and anti-inflammatory effects, suggesting that similar structural analogs could possess significant biological activities (Pankaj et al., 2015).

Properties

IUPAC Name

3-bromo-4-chloro-8-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClN/c1-6-3-2-4-7-9(12)8(11)5-13-10(6)7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUMFABFWRVHBOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(C=N2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80671156
Record name 3-Bromo-4-chloro-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204810-49-0
Record name 3-Bromo-4-chloro-8-methylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204810-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-chloro-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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